molecular formula C13H16N4O3S B4368922 5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4368922
M. Wt: 308.36 g/mol
InChI Key: RZNYJSOQNSAZIR-UHFFFAOYSA-N
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Description

5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a thiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid from 1-methyl-5-amino-1H-pyrazole-4-carbonitrile. This intermediate is then reacted with chloro-(triphenyl)methane, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups into the pyrazole or thiazole rings.

Scientific Research Applications

5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid
  • Various thiazole derivatives

Uniqueness

5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid is unique due to its specific combination of a pyrazole ring with a thiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-13(2,3)8-6-21-12(15-8)16-10(18)9-7(11(19)20)5-14-17(9)4/h5-6H,1-4H3,(H,19,20)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNYJSOQNSAZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

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